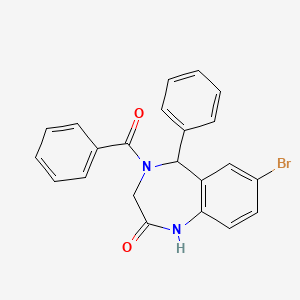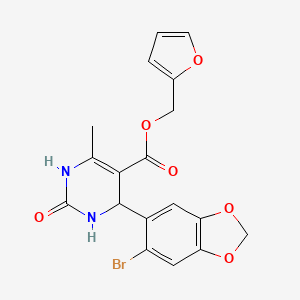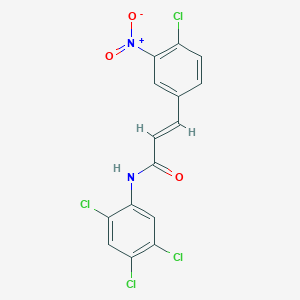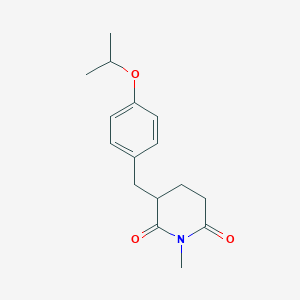
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown promising results in various scientific research studies.
Mecanismo De Acción
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the allosteric site of mGluR4, this compound enhances the receptor's response to glutamate, leading to the activation of downstream signaling pathways. This results in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. It also enhances the release of glutamate in the prefrontal cortex, leading to improved cognitive function. This compound has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a highly selective and potent modulator of mGluR4, which makes it an ideal tool for studying the physiological and pathological roles of this receptor. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
Direcciones Futuras
The potential therapeutic applications of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione are still being explored, and future studies will focus on its efficacy and safety in human subjects. Further research is also needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify novel targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new drugs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of mGluR4 and its effects on neurotransmitter release and synaptic plasticity make it an ideal tool for studying the physiological and pathological roles of this receptor. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods and analogs for drug development.
Métodos De Síntesis
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group to an amine group. This intermediate compound is then reacted with phthalic anhydride to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Parkinson's disease, anxiety, depression, and addiction. This compound has also been studied for its neuroprotective effects in traumatic brain injury and stroke.
Propiedades
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-6-7-15-16(12-13)19(24)21(18(15)23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQPBIFAIWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(3,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B5144788.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B5144798.png)



![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)

![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5144866.png)
